molecular formula C12H21Cl2N3 B2724713 4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride CAS No. 2460749-80-6

4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride

Cat. No.: B2724713
CAS No.: 2460749-80-6
M. Wt: 278.22
InChI Key: SYIDWNPORJVNFV-UHFFFAOYSA-N
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Description

4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with three methyl groups and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride typically involves the reaction of 4,5,6-trimethylpyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride can be compared with other similar compounds to highlight its uniqueness:

By comparing these compounds, researchers can better understand the unique features and potential advantages of this compound in various applications.

Biological Activity

4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine; dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with three methyl groups and a piperidine moiety. Its chemical formula is C12H19N32HClC_{12}H_{19}N_3\cdot 2HCl, and it is known for its reactivity due to the presence of various functional groups.

The biological activity of 4,5,6-trimethyl-2-piperidin-4-ylpyrimidine; dihydrochloride is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various cellular processes. The exact pathways remain under investigation but are critical for understanding its therapeutic potential.

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest it may possess similar properties. Studies on related piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, some piperidine-containing compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells .

Neuroprotective Effects

Piperidine derivatives are also being explored for neuroprotective effects. Compounds with similar structures have been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

  • Cytotoxicity Assays : In vitro assays conducted on related compounds showed varying degrees of cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with standard chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects, indicating a potential for synergistic action .
  • Antimicrobial Testing : A study on structurally similar piperidine derivatives revealed significant antifungal activity against Candida species, suggesting that 4,5,6-trimethyl-2-piperidin-4-ylpyrimidine; dihydrochloride could exhibit similar properties.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of 4,5,6-trimethyl-2-piperidin-4-ylpyrimidine; dihydrochloride, a comparison with other related compounds is useful:

Compound NameStructure FeaturesNotable Activity
2-(Piperidin-1-yl)pyrimidin-4(3H)-onePiperidine attached to pyrimidinoneSignificant neuroprotective properties
1-MethylpiperidineSimple piperidine derivativeUsed primarily as a solvent
2-AminopyrimidineAmino group substitution on pyrimidineKnown for antibacterial activity

This table highlights the diversity within the piperidine and pyrimidine classes while showcasing the unique aspects of 4,5,6-trimethyl-2-piperidin-4-ylpyrimidine; dihydrochloride.

Properties

IUPAC Name

4,5,6-trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-8-9(2)14-12(15-10(8)3)11-4-6-13-7-5-11;;/h11,13H,4-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIDWNPORJVNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1C)C2CCNCC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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